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CAS No.: 2222844-89-3

Cat. No.: S1965369

The U.S. FDA granted Breakthrough Therapy Designation (BTD) to camizestrant in combination with a
CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib). It is intended for adult patients with HR-
positive, HER2-negative, locally advanced or metastatic breast cancer upon the emergence of an ESR1

mutation during first-line endocrine-based therapy [1] [2].

As a next-generation oral SERD and complete estrogen receptor (ER) antagonist, camizestrant's mechanism

of action involves:

¢ Binding and Antagonism: It competitively binds to the ligand-binding domain of the estrogen
receptor alpha, antagonizing estrogen binding [3] [4].

¢ Receptor Degradation: It induces proteasome-mediated degradation of the estrogen receptor,
thereby reducing ER protein levels within the cancer cell and silencing downstream oncogenic
signaling [3] [4]. This mechanism is particularly effective against tumors harboring ESR1 mutations,
a key driver of resistance to aromatase inhibitors [1].

The diagram below illustrates the mechanism of action of camizestrant and the emergence of ESR1

mutation-driven resistance.
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Clinical Evidence from the SERENA-6 Trial

The BTD is supported by compelling data from the SERENA-6 Phase III trial [1] [5] [2]. This trial featured
a novel, ctDNA-guided "switch" design.

o Trial Design: SERENA-6 is a global, double-blind trial that enrolled patients with HR-positive, HER2-
negative advanced breast cancer who were undergoing first-line treatment with an aromatase
inhibitor (Al) plus a CDK4/6 inhibitor. Using regular liquid biopsies, the trial monitored circulating
tumor DNA (ctDNA) for the emergence of ESR1 mutations before radiological disease progression
was evident. Upon detection of an ESR1 mutation, 315 patients were randomized to either switch to

camizestrant (while continuing their original CDK4/6 inhibitor) or continue with the standard-of-care
Al plus CDK4/6 inhibitor [1] [2].
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o Efficacy Results: The switch to camizestrant demonstrated a highly statistically significant and

clinically meaningful improvement in the primary endpoint of Progression-Free Survival (PFS).

The table below summarizes the key efficacy and quality of life outcomes from the SERENA-6 trial.

. Camizestrant + Al + CDK4/6i Hazard Ratio
Endpoint . p-value
CDK4/6i (n=155) (n=155) (HR)

Median PFS (Investigator) 16.0 months 9.2 months 0.44 (95% CI:  p <0.00001
0.31-0.60) [1]

1-Year PFS Rate 60.7% 33.4% — —[2]

Time to Deterioration 23.0 months 6.4 months 0.53 (95% CI:  nominal p <

(Global Health Status/QoL) 0.33-0.82) 0.001 [1]

PFS2 (Interim Analysis) — — 0.52 (95% CI:  p =0.0038
0.33-0.81) [1]

Overall Survival (OS) Immature data Immature — —[1] [5]

data

o Safety Profile: The safety of camizestrant in combination with CDK4/6 inhibitors was consistent with
the known profile of each medicine. The most common Grade >3 adverse events were hematological
(e.g., neutropenia) and typical of CDK4/6 inhibitors. Discontinuation rates due to adverse events were
very low (1% for camizestrant) [1].

The following diagram outlines the innovative workflow of the SERENA-6 trial.
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Supporting Data from Other Clinical Trials

Evidence from earlier-phase trials further supports camizestrant's efficacy and tolerability profile.

¢ SERENA-1 (Phase I): This trial demonstrated that camizestrant is well-tolerated and shows
antitumor activity in combination with each of the three CDK4/6 inhibitors in a heavily pre-treated
population. The clinical benefit rate at 24 weeks (CBR24) was 49.5%, and the median PFS was
7.4 months across all combinations, including in patients previously treated with CDK4/6 inhibitors
and/or fulvestrant [6] [7].

e SERENA-2 (Phase Il): This established the efficacy of camizestrant as a monotherapy, showing
superior PFS compared to fulvestrant in patients with ER-positive advanced breast cancer previously
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treated with endocrine therapy [7].

Landscape of Novel Endocrine Therapies

Camizestrant is part of a new generation of agents targeting ER-positive breast cancer. The table below

compares it with other key investigational and approved agents in late-stage development.

Key
Therapy Company Class Developmental Notable Trial Data
Phase
Camizestrant AstraZeneca Oral SERD Phase IIl (1L+) BTD in 1L; PFS
HR=0.44 in ESR1m
[1] [8]
Imlunestrant Eli Lilly Oral SERD Phase Il (2L+) Positive results in 2L
setting (Dec 2024) [8]
Giredestrant Roche Oral SERD Phase Il (1L) Readout expected
Dec 2025 (1L) [8]
Vepdegestrant Pfizer / PROTAC ER Phase IIl (2L+) BTD; NDA submitted
(ARV-471) Arvinas Degrader (Jun 2025) [8] [9]
Elacestrant Stemline Oral SERD Approved (2L+) FDA-approved Jan
(Orserdu) Menarini 2023 for 2L+ ESR1m

[8]

Interpretation of Key Findings and Future Directions

e Paradigm Shift in Treatment: The SERENA-6 trial validates a proactive, ctDNA-guided "switch"
strategy. This approach moves from waiting for radiographic progression to actively monitoring for
molecular resistance and intervening early to prolong the efficacy of first-line therapy [1].

e Targeting a Key Resistance Mechanism: The robust efficacy (56% reduction in risk of progression)
specifically in patients with emergent ESR1 mutations underscores camizestrant's ability to
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overcome this common resistance pathway and positions it as a potential new endocrine backbone
(1] 2].

e Future Research: While PFS data is mature, overall survival (OS) data from SERENA-6 is still
awaited [1] [5]. Beyond the advanced setting, camizestrant is also being investigated in the early-
stage, adjuvant setting through the CAMBRIA-1 and CAMBRIA-2 Phase lll trials, aiming to reduce
the risk of breast cancer recurrence [3].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gt:taezo, CA 91761, United
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s1965369?utm_src=pdf-bulk
https://www.smolecule.com/products/s1965369?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

